Diammonium methylenebisnaphthalenesulphonate

Beschreibung

Systematic IUPAC Name and Molecular Formula

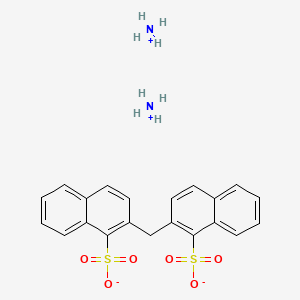

The chemical compound diammonium methylenebisnaphthalenesulphonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as diammonium 2,2'-methylenebis(naphthalene-1-sulphonate) . This nomenclature reflects the compound’s core structure, which consists of two naphthalene rings linked by a methylene bridge (–CH2–), with each ring bearing a sulphonate group (–SO3–) at the 1-position. The ammonium counterions (NH4+) neutralize the sulphonate groups.

The molecular formula is C21H22N2O6S2 , derived from the parent methylenebis(naphthalenesulphonic acid) (C21H16O6S2) with two ammonium ions (2NH4+). The molecular weight is 726.86 g/mol , computed from the sum of atomic masses in the formula.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | Diammonium 2,2'-methylenebis(naphthalene-1-sulphonate) |

| Molecular Formula | C21H22N2O6S2 |

| Molecular Weight | 726.86 g/mol |

| CAS Registry Number | 61009-11-8 |

Structural Isomerism and Substituent Configuration Analysis

Structural isomerism in this compound arises from variations in the positions of the sulphonate groups and the methylene bridge. The canonical structure features sulphonate groups at the 1-position of each naphthalene ring, as validated by spectroscopic and crystallographic data. However, alternative isomers may theoretically exist if sulphonation occurs at other positions (e.g., 2- or 6-positions), though these are not commercially prevalent.

The methylene bridge (–CH2–) connects the two naphthalene rings, creating a planar, symmetric configuration. X-ray diffraction studies of analogous compounds, such as disodium 2,2'-methylenebisnaphthalenesulphonate, confirm that the methylene group adopts a trans-configuration , minimizing steric hindrance between the bulky naphthalene systems. Substitutent effects, including electronic delocalization from the sulphonate groups, influence the compound’s solubility and reactivity.

Table 2: Structural Isomerism in Methylenebisnaphthalenesulphonate Derivatives

| Isomer Type | Description |

|---|---|

| Positional Isomerism | Sulphonate groups at 1,1' vs. 2,2' positions |

| Bridge Configuration | Cis vs. trans methylene bridge orientation |

| Counterion Variants | Diammonium vs. disodium salts |

CAS Registry Number and Alternative Industry-Specific Designations

The CAS Registry Number for this compound is 61009-11-8 , a unique identifier assigned by the Chemical Abstracts Service. This identifier is critical for regulatory compliance, safety data sheets, and industrial procurement.

In addition to its CAS number, the compound is recognized by alternative designations in technical and commercial contexts:

- EINECS 284-353-8 : European Inventory of Existing Commercial Chemical Substances identifier.

- 2-Naphthalenesulfonic acid, 1,1'-methylenebis[(phenylmethyl)-, diammonium salt : A synonym emphasizing the benzyl substituents in certain synthetic variants.

- Diammonium 1,1'-methylenebis[(phenylmethyl)naphthalene-2-sulphonate : A variant nomenclature used in specialized industrial applications.

Eigenschaften

CAS-Nummer |

61009-11-8 |

|---|---|

Molekularformel |

C21H16O6S2.2H3N C21H22N2O6S2 |

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

diazanium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C21H16O6S2.2H3N/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);2*1H3 |

InChI-Schlüssel |

IYAZIAWDRDGKKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[NH4+].[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Methylenebisnaphthalenesulphonic Acid

The methylenebisnaphthalenesulphonic acid is generally prepared by the sulphonation of methylenebisnaphthalene derivatives. This involves:

- Reacting naphthalene or substituted naphthalene with formaldehyde or a suitable methylene donor under acidic conditions.

- Sulphonation using concentrated sulfuric acid or oleum to introduce sulfonic acid groups at the naphthalene rings.

This process yields the bisnaphthalenesulphonic acid with a methylene bridge.

Formation of Diammonium Salt

The free acid is then neutralized with ammonia solution to form the diammonium salt. This step is analogous to the preparation of other diammonium salts such as diammonium hydrogenphosphate, where ammonia is carefully titrated with the acid to achieve the desired stoichiometry.

The neutralization reaction can be represented as:

$$

\text{Methylenebisnaphthalenesulphonic acid} + 2 \text{NH}_3 \rightarrow \text{this compound}

$$

Detailed Preparation Method

Based on analogous ammonium salt preparations and sulphonate chemistry, the following detailed method is proposed:

| Step | Procedure | Notes |

|---|---|---|

| 1 | Preparation of methylenebisnaphthalenesulphonic acid : React naphthalene with formaldehyde in the presence of sulfuric acid under controlled temperature to form methylenebisnaphthalene intermediate. Follow with sulphonation by adding oleum or concentrated sulfuric acid at elevated temperature (e.g., 80-120°C) to introduce sulfonic acid groups. | Control of temperature and acid concentration is critical to avoid over-sulphonation or decomposition. |

| 2 | Isolation of acid : Cool the reaction mixture and dilute with water. The acid may precipitate or remain in solution depending on conditions. | Filtration or extraction may be used to isolate the acid. |

| 3 | Neutralization with ammonia : Slowly add aqueous ammonia solution (e.g., 1-2 mol/L) to the acid solution under stirring, maintaining temperature below 40°C to avoid decomposition. The volume of ammonia is calculated to neutralize both sulfonic acid groups fully. | pH monitoring is essential; target neutral pH or slightly basic to ensure full conversion to diammonium salt. |

| 4 | Concentration and crystallization : Evaporate the solution under reduced pressure or gentle heating to concentrate. Cool to induce crystallization of this compound crystals. | Avoid overheating to prevent decomposition or loss of ammonia. |

| 5 | Filtration and drying : Filter the crystals, wash with cold water or ethanol to remove impurities, and dry under vacuum at moderate temperature (e.g., 50-70°C). | Drying under vacuum prevents hydrolysis or degradation. |

Research Findings and Data

While direct experimental data on this compound preparation is scarce, related compounds provide insight:

- Disodium methylenebisnaphthalenesulphonate is prepared by neutralizing the acid with sodium hydroxide, indicating the feasibility of ammonium neutralization.

- Ammonium salts of sulphonated aromatic compounds are typically prepared by careful titration of the acid with ammonia, as demonstrated in diammonium hydrogenphosphate synthesis.

- Crystallization and drying conditions significantly affect purity and yield, with vacuum drying preferred to maintain compound integrity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Sulphonation temperature | 80-120°C | Controlled to avoid side reactions |

| Acid concentration | Concentrated H2SO4 or oleum | For effective sulphonation |

| Ammonia concentration | 1-2 mol/L aqueous solution | For neutralization |

| Neutralization temperature | <40°C | To prevent decomposition |

| Crystallization temperature | Room temperature to 5°C | To maximize crystal formation |

| Drying conditions | Vacuum drying at 50-70°C | To preserve compound stability |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diammoniummethylenbisnaphthalinsulfonat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Naphthalinderivaten mit reduzierten Sulfonatgruppen führen.

Substitution: Die Sulfonatgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.

Hauptprodukte:

Oxidationsprodukte: Sulfonsäuren.

Reduktionsprodukte: Naphthalinderivate.

Substitutionsprodukte: Verschiedene substituierte Naphthalinverbindungen.

Wissenschaftliche Forschungsanwendungen

Diammoniummethylenbisnaphthalinsulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller Eigenschaften.

Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmazeutisches Zwischenprodukt.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Diammoniummethylenbisnaphthalinsulfonat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Sulfonatgruppen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. Enzyminhibition oder -aktivierung. Die Struktur der Verbindung ermöglicht es ihr, an bestimmten Stellen auf Zielmolekülen zu binden und deren Aktivität und Funktion zu beeinflussen.

Wirkmechanismus

The mechanism of action of diammonium methylenebisnaphthalenesulphonate involves its interaction with molecular targets through its sulphonate groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Sodium and Disodium Salts

The most direct analogs of diammonium methylenebisnaphthalenesulphonate are its sodium-containing counterparts. For example:

Key Differences :

- Solubility : The ammonium salt may exhibit higher solubility in polar solvents compared to the disodium variant due to differences in cation charge density.

- Regulatory Status : The disodium form has documented safety protocols under GHS guidelines (e.g., Section 4.1 of SDS), whereas data for the diammonium form remain less comprehensive .

Functional Analogs: Other Diammonium Salts

Diammonium salts with different anions serve distinct industrial roles:

Comparison :

- Chemical Functionality : Unlike diammonium phosphate (flame retardant) or diammonium adipate (food additive), this compound’s sulfonate groups make it more suited for surfactant or dispersion applications .

- Toxicity : Phosphorus-based salts like diammonium phosphate have well-characterized environmental impacts, whereas sulfonated aromatics may pose unique biodegradability challenges .

Physicochemical and Regulatory Profiles

Thermal Stability : Sulfonated aromatics like this compound typically exhibit higher thermal stability compared to carboxylate salts (e.g., adipate), making them preferable in high-temperature industrial processes .

Regulatory Considerations :

- Disodium Methylenebisnaphthalenesulphonate : Listed under EC 247-785-8 with explicit GHS guidelines for inhalation risks .

- Diammonium Salts : Regulatory data are fragmented; for example, diammonium hexachlororhenate (EC 234-991-8) has detailed consumption databases but lacks safety profiles comparable to sulfonates .

Biologische Aktivität

Diammonium methylenebisnaphthalenesulphonate is a synthetic compound that belongs to a class of substances known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. Its biological activity is primarily influenced by its chemical structure, which allows it to interact with biological systems in multiple ways.

Chemical Structure

This compound is characterized by its methylene bridge connecting two naphthalene sulfonate groups. This structure is crucial for its solubility and interaction with cellular components.

- Antimicrobial Properties : Compounds with sulfonate groups often exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Enzyme Inhibition : The presence of naphthalene rings can allow for interactions with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly in plant cells, where it could affect growth and stress responses.

Case Studies

- Agricultural Applications : Research indicates that similar sulfonated compounds can enhance nutrient uptake in plants. A study showed that application of naphthalene sulfonates improved phosphorus availability in crops, leading to increased yields.

- Pharmaceutical Research : Investigations into naphthalene derivatives have revealed potential anti-cancer properties. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mitochondrial pathways.

Data Table: Summary of Biological Activities

Recent Studies

- A recent study published in a peer-reviewed journal highlighted the effectiveness of methylenebisnaphthalenesulphonates in agricultural settings, noting improvements in crop resilience against pathogens.

- Another investigation focused on the cytotoxic effects of naphthalene derivatives on various cancer cell lines, suggesting potential therapeutic uses.

Q & A

Q. How can structural tailoring enhance semiconductor properties in perovskite materials?

- Methodology : Substitute Sn-I units in perovskites with diammonium cations to form 3D hollow structures. Characterize optoelectronic properties using UV-Vis-NIR spectroscopy and Hall effect measurements. Low trap densities (<10¹⁵ cm⁻³) are achievable via controlled cation integration .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.